
2-Azido-5-methylbenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Azido-5-methylbenzaldehyde: is an organic compound characterized by the presence of an azide group (-N₃) and a formyl group (-CHO) attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-5-methylbenzaldehyde typically involves the azidation of 5-methylbenzaldehyde. One common method is the reaction of 5-methylbenzaldehyde with sodium azide in the presence of a suitable catalyst, such as copper(II) triflate. The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous-flow processes to ensure high yields and purity. The use of azidotrimethylsilane (TMSN₃) as the azide source in the presence of a copper catalyst is a practical approach for large-scale synthesis .
化学反応の分析
Types of Reactions:
Substitution Reactions: 2-Azido-5-methylbenzaldehyde can undergo nucleophilic substitution reactions where the azide group is replaced by other nucleophiles.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition Reactions:
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) in DMSO.
Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas.
Cycloaddition: Alkynes in the presence of a copper catalyst.
Major Products:
Substitution: Various substituted benzaldehydes.
Reduction: 2-Amino-5-methylbenzaldehyde.
Cycloaddition: 1,2,3-Triazoles.
科学的研究の応用
Chemistry: 2-Azido-5-methylbenzaldehyde is used as a building block in the synthesis of various heterocyclic compounds, including triazoles and tetrazoles. These heterocycles are valuable in medicinal chemistry for the development of pharmaceuticals .
Biology: In biological research, azide-modified compounds are used for bioorthogonal labeling and imaging. The azide group can be selectively targeted in living cells without interfering with native biochemical processes .
Industry: In the materials science industry, this compound is used in the synthesis of polymers and advanced materials with unique properties.
作用機序
The azide group in 2-Azido-5-methylbenzaldehyde can undergo cycloaddition reactions with alkynes to form triazoles. This reaction is facilitated by the presence of a copper catalyst, which activates the alkyne and azide groups, allowing them to react and form a stable triazole ring. The triazole formation is a key step in many bioorthogonal chemistry applications, enabling the selective modification of biomolecules .
類似化合物との比較
2-Azidobenzaldehyde: Similar structure but without the methyl group.
5-Azido-2-methylbenzaldehyde: Similar structure with the azide and methyl groups in different positions.
2-Azido-4-methylbenzaldehyde: Similar structure with the azide group in the para position relative to the methyl group.
Uniqueness: 2-Azido-5-methylbenzaldehyde is unique due to the specific positioning of the azide and methyl groups on the benzene ring, which can influence its reactivity and the types of products formed in chemical reactions. This positional specificity can be advantageous in the synthesis of certain heterocyclic compounds and in applications requiring precise molecular modifications .
特性
CAS番号 |
113302-66-2 |
|---|---|
分子式 |
C8H7N3O |
分子量 |
161.16 g/mol |
IUPAC名 |
2-azido-5-methylbenzaldehyde |
InChI |
InChI=1S/C8H7N3O/c1-6-2-3-8(10-11-9)7(4-6)5-12/h2-5H,1H3 |
InChIキー |
BWDMBGAZRSRFKB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)N=[N+]=[N-])C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



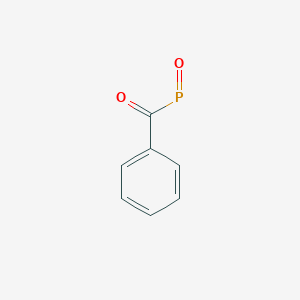
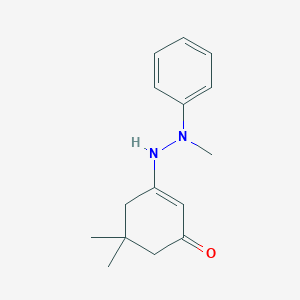
![5-Phenyl-2H,5H-[1]benzopyrano[3,4-e][1,3]oxazine-2,4(3H)-dione](/img/structure/B14293753.png)

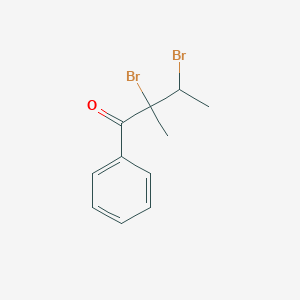
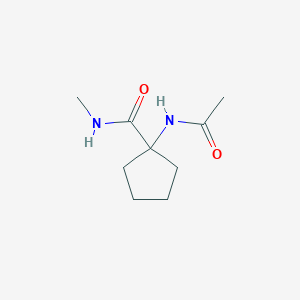
![N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]butanamide](/img/structure/B14293809.png)
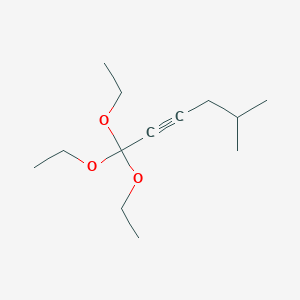
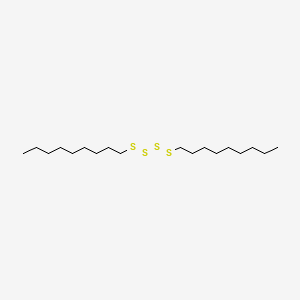



![5,5-Dichloro-6-cyclopropyl-6-methylspiro[2.3]hexan-4-one](/img/structure/B14293843.png)
